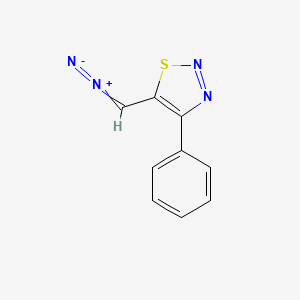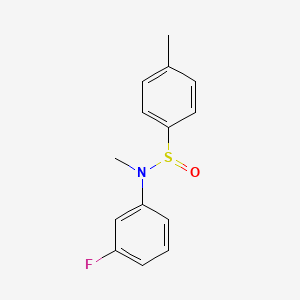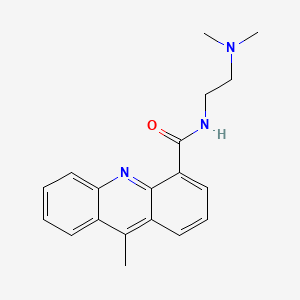![molecular formula C6H15NO6P2S2 B14390415 {[(Diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonic acid) CAS No. 89987-62-2](/img/structure/B14390415.png)
{[(Diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonic acid)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[(Diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonic acid) is a chemical compound with the molecular formula C6H15NO6P2S2. It is known for its unique structure, which includes both phosphonic acid and carbamothioyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[(Diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonic acid) typically involves the reaction of diethylcarbamothioyl chloride with a suitable phosphonic acid derivative. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the process is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process .
化学反应分析
Types of Reactions
{[(Diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonic acid) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamothioyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .
科学研究应用
{[(Diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonic acid) has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal enzyme activity.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of {[(Diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonic acid) involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
- {[(Diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonic acid)
- {[(Dimethylcarbamothioyl)sulfanyl]methylene}bis(phosphonic acid)
- {[(Diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonic acid)
- {[(Diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonic acid)
Uniqueness
{[(Diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonic acid) is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions and interact with various molecular targets. This versatility makes it a valuable compound in both research and industrial applications .
属性
CAS 编号 |
89987-62-2 |
|---|---|
分子式 |
C6H15NO6P2S2 |
分子量 |
323.3 g/mol |
IUPAC 名称 |
[diethylcarbamothioylsulfanyl(phosphono)methyl]phosphonic acid |
InChI |
InChI=1S/C6H15NO6P2S2/c1-3-7(4-2)5(16)17-6(14(8,9)10)15(11,12)13/h6H,3-4H2,1-2H3,(H2,8,9,10)(H2,11,12,13) |
InChI 键 |
WGPJPFWCEYQUEL-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(=S)SC(P(=O)(O)O)P(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-(Furan-2-yl)-1-methyl-4,5-dihydro-1H-benzo[g]indole](/img/structure/B14390347.png)

![Oxo(diphenyl){[(prop-2-en-1-yl)oxy]methyl}-lambda~5~-phosphane](/img/structure/B14390354.png)

![2-[(Propan-2-yl)oxy]phenyl pent-1-en-1-ylcarbamate](/img/structure/B14390362.png)
![2-[4-(2-Phenylpropan-2-yl)phenoxy]propanethioamide](/img/structure/B14390373.png)

![1,3-Bis[(ethenesulfonyl)methoxy]-5,5-dimethylcyclohexa-1,3-diene](/img/structure/B14390394.png)
![1-[2-(1-Ethoxyethoxy)ethyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14390425.png)

